N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide
Description
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the xanthene core structure imparts unique photophysical properties, making it useful in fluorescence-based applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRFGNJVSZFYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-chlorobenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its photophysical properties.
Biology: Employed in bioimaging and as a marker in cellular studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s photophysical properties also enable it to act as a fluorescent marker, allowing for the visualization of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar in structure but lacks the xanthene core.
N-(4-bromophenyl)methyl-9H-xanthene-9-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(4-methylphenyl)methyl-9H-xanthene-9-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide is unique due to its combination of the xanthene core and the 4-chlorophenyl group. This combination imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
